2-Cyclopentylthiazole-4-carbaldehyde 2-Cyclopentylthiazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15859369
InChI: InChI=1S/C9H11NOS/c11-5-8-6-12-9(10-8)7-3-1-2-4-7/h5-7H,1-4H2
SMILES:
Molecular Formula: C9H11NOS
Molecular Weight: 181.26 g/mol

2-Cyclopentylthiazole-4-carbaldehyde

CAS No.:

Cat. No.: VC15859369

Molecular Formula: C9H11NOS

Molecular Weight: 181.26 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopentylthiazole-4-carbaldehyde -

Specification

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
IUPAC Name 2-cyclopentyl-1,3-thiazole-4-carbaldehyde
Standard InChI InChI=1S/C9H11NOS/c11-5-8-6-12-9(10-8)7-3-1-2-4-7/h5-7H,1-4H2
Standard InChI Key QOWPBUJLDNXFKY-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)C2=NC(=CS2)C=O

Introduction

Structural and Chemical Properties

The molecular formula of 2-cyclopentylthiazole-4-carbaldehyde is C9H11NOS\text{C}_9\text{H}_{11}\text{NOS}, with a molecular weight of 181.25 g/mol. The thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) provides a rigid aromatic framework, while the cyclopentyl substituent introduces steric bulk and lipophilicity. The aldehyde group at the 4-position renders the compound reactive toward nucleophilic addition and condensation reactions, making it a versatile intermediate in organic synthesis .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, analogous thiazole-4-carbaldehydes exhibit boiling points in the range of 74–77°C under reduced pressure (11 Torr) and densities near 1.096 g/cm³ . The cyclopentyl group likely increases the compound’s hydrophobicity compared to simpler alkyl or aryl substitutions, as seen in 2-(2-hydroxyphenyl)-4-thiazolecarbaldehyde (PubChem CID 136259032), which has a molecular weight of 205.23 g/mol and a polar hydroxyl group .

Table 1: Comparative Properties of Thiazole-4-carbaldehyde Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
2-Cyclopentylthiazole-4-carbaldehydeC9H11NOS\text{C}_9\text{H}_{11}\text{NOS}181.25Not reportedNot reported
Tetrahydropyran-4-carbaldehyde C6H10O2\text{C}_6\text{H}_{10}\text{O}_2114.1474–77 (11 Torr)1.096
2-(2-Hydroxyphenyl)-4-thiazolecarbaldehyde C10H7NO2S\text{C}_{10}\text{H}_7\text{NO}_2\text{S}205.23Not reportedNot reported

Synthetic Methodologies

The synthesis of 2-cyclopentylthiazole-4-carbaldehyde likely involves cyclocondensation strategies common to thiazole derivatives. A plausible route includes:

  • Formation of the Thiazole Core: Reaction of a cyclopentyl-substituted thiourea with α-halo carbonyl compounds, followed by cyclization.

  • Introduction of the Aldehyde Group: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions .

For example, the synthesis of 2-phenyl-2,1,3-triazole-4-carboxaldehyde involved oxidation of a glucose-derived osazone with sodium periodate , suggesting that similar oxidative methods could be adapted for thiazole systems. Recent advances in CDK4/6 inhibitor development highlight the use of 4-thiazolylpyrimidin-2-amines, where thiazole aldehydes serve as key intermediates .

Applications in Organic Synthesis

The aldehyde functional group enables diverse transformations:

  • Condensation Reactions: Formation of imines or hydrazones for heterocyclic scaffold diversification .

  • Nucleophilic Additions: Grignard or organozinc reagents can extend the carbon chain, yielding secondary alcohols or amines .

For instance, the Perkin reaction and crossed Cannizzaro reaction have been employed with triazole carbaldehydes to generate α,β-unsaturated acids and alcohols, respectively .

Future Directions and Challenges

Despite its synthetic utility, 2-cyclopentylthiazole-4-carbaldehyde remains underexplored in pharmacological contexts. Key research priorities include:

  • Comprehensive Physicochemical Profiling: Determination of solubility, stability, and partition coefficients.

  • Biological Screening: Evaluation against cancer cell lines, microbial strains, and inflammatory targets.

  • SAR Studies: Systematic variation of the cyclopentyl and aldehyde groups to optimize potency and selectivity .

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